![molecular formula C15H12O5S B3045707 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester CAS No. 112250-58-5](/img/structure/B3045707.png)
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester
Overview
Description
Scientific Research Applications
Conformational Studies
- Conformations in Various Solvents : E-2-phenyl-3(2′-furyl)propenoic acid and its methyl ester, related to 2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester, were studied for their conformations in different solvents like methanol, chloroform, and dimethyl sulfoxide using NMR spectroscopy. It was found that there were no conformational preferences in these solvents (Forgó, Felfoeldi, & Pálinkó, 2005).
Chemopreventive Potential
- Cancer Chemopreventive Agent : A derivative of 2-Propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, demonstrated potential as a cancer chemopreventive agent. It showed effects like colon and tongue cancers chemoprevention in rats (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Hydrolysis Mechanisms
- Hydrolysis of Ester Derivatives : The kinetics of hydrolysis of a series of phenylsulfamate esters, which are structurally related to 2-Propenoic acid esters, were studied. They were found to react via an associative SN2(S) mechanism in medium acid strength, revealing insights into the chemical behavior of similar compounds (Spillane, Thea, Cevasco, Hynes, McCaw, & Maguire, 2011).
Synthesis and Properties
- Synthesis and Applications in Organic Synthesis : The synthesis of 2-(2′-(2″-toluene sulfonyl ester ethoxy)-4′-N-trifluoroacetyl-phenyl) benzothiazole, related to the 2-Propenoic acid ester, was reported. This kind of synthesis is crucial in developing complex organic compounds for various applications (Lu Chun-xiong, 2011).
Catalytic Applications
- Recyclable Catalyst in Condensation Reactions : Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, similar in function to sulfonate esters like 2-Propenoic acid esters, was used as a recyclable catalyst for condensation reactions between aromatic aldehydes and pyrazolone. It showed high yields and maintained catalytic activity over several runs (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Potential Biological Activities
- Antimicrobial Activity : A study focused on the synthesis of novel compounds including 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, which are structurally related to 2-Propenoic acid esters, found that these compounds exhibited antimicrobial activity. This indicates the potential of similar esters in antimicrobial applications (Zareef, Iqbal, & Arfan, 2008).
properties
IUPAC Name |
[4-(4-hydroxyphenyl)sulfonylphenyl] prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c1-2-15(17)20-12-5-9-14(10-6-12)21(18,19)13-7-3-11(16)4-8-13/h2-10,16H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLPHDDLZMCMNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634121 | |
Record name | 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 4-[(4-hydroxyphenyl)sulfonyl]phenyl ester | |
CAS RN |
112250-58-5 | |
Record name | 4-(4-Hydroxybenzene-1-sulfonyl)phenyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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